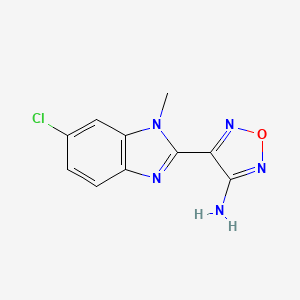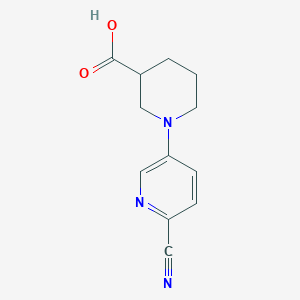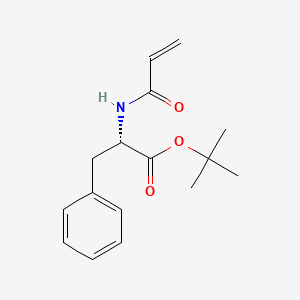![molecular formula C9H9F2N3O B6647142 [(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea](/img/structure/B6647142.png)
[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea is a chemical compound that belongs to the class of urea derivatives. It is also known as Difluoromethylornithine (DFMO) and has been studied for its potential as an anti-cancer agent. DFMO inhibits the enzyme ornithine decarboxylase (ODC), which is involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development of cancer.
Mécanisme D'action
DFMO inhibits the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development of cancer. By inhibiting ODC, DFMO reduces the levels of polyamines, which leads to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, DFMO has been shown to have other biochemical and physiological effects. DFMO has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of cancer. DFMO has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DFMO is a well-studied compound that has been extensively tested in both in vitro and in vivo experiments. It is relatively easy to synthesize and is commercially available. However, DFMO has some limitations in lab experiments. For example, it has poor solubility in water, which can make it difficult to administer in animal models. DFMO also has a short half-life in the body, which can limit its effectiveness in long-term studies.
Orientations Futures
DFMO has shown promise as an anti-cancer agent and has been tested in clinical trials for the treatment of neuroblastoma. However, there is still much to learn about the compound. Future research could focus on optimizing the synthesis method to improve the yield and purity of DFMO. Additionally, researchers could investigate the potential of DFMO in combination with other anti-cancer agents. Finally, further studies are needed to fully understand the biochemical and physiological effects of DFMO and its potential for treating other diseases.
Méthodes De Synthèse
DFMO can be synthesized by reacting difluoromethylornithine hydrochloride with potassium hydroxide in methanol. The reaction produces DFMO as a white crystalline solid.
Applications De Recherche Scientifique
DFMO has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and prostate cancer. DFMO has also been tested in clinical trials for the treatment of neuroblastoma, a type of childhood cancer. In addition to its anti-cancer properties, DFMO has been studied for its potential in treating other diseases, such as African trypanosomiasis (sleeping sickness).
Propriétés
IUPAC Name |
[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3O/c10-8(11)7-3-1-2-6(4-7)5-13-14-9(12)15/h1-5,8H,(H3,12,14,15)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQRVBJUVIKZNH-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)F)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647064.png)
![2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid](/img/structure/B6647071.png)
![2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B6647074.png)

![7-[[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6647096.png)

![[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6647111.png)
![5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6647112.png)
![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)




